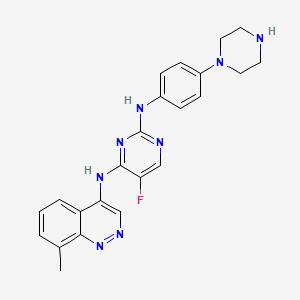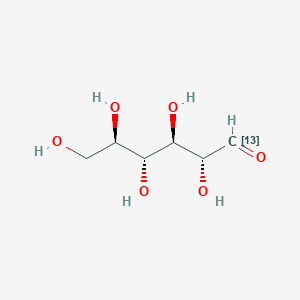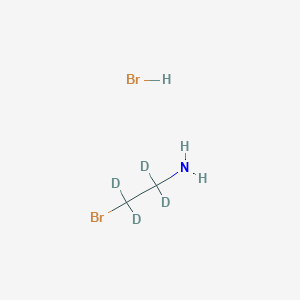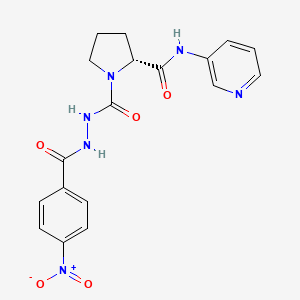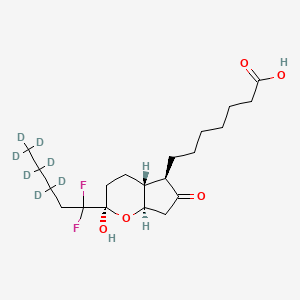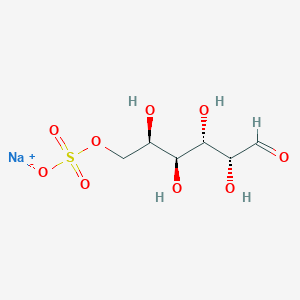
D-Galactose-6-O-sulfate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Galactose-6-O-sulfate sodium salt is a biochemical reagent commonly used in life science research. It is a derivative of D-galactose, a naturally occurring sugar, and is characterized by the presence of a sulfate group at the 6th position of the galactose molecule. This compound is often utilized in studies related to enzyme activity, substrate specificity, and the structural and functional analysis of polysaccharides and glycoproteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of D-Galactose-6-O-sulfate sodium salt typically involves the sulfation of D-galactose. The process begins with the reaction of D-galactose with sulfuric acid to form D-galactose-6-O-sulfate. This intermediate is then neutralized with sodium hydroxide to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves large-scale sulfation reactions followed by purification processes to ensure high purity and yield. The compound is often produced in controlled environments to maintain its stability and prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
D-Galactose-6-O-sulfate sodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the galactose moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfate group can be reduced under specific conditions to yield desulfated products.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the sulfate group under appropriate conditions
Major Products
Oxidation: Products include galactonic acid and galactaric acid.
Reduction: Desulfated galactose derivatives.
Substitution: Various substituted galactose derivatives depending on the nucleophile used
Applications De Recherche Scientifique
D-Galactose-6-O-sulfate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Employed in studies of enzyme activity, particularly those involving glycosidases and sulfatases.
Medicine: Investigated for its potential role in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of bioactive compounds and as a standard in analytical techniques
Mécanisme D'action
The mechanism of action of D-Galactose-6-O-sulfate sodium salt involves its interaction with specific enzymes and proteins. The sulfate group can modulate enzyme activity by altering the substrate’s binding affinity and specificity. This compound can also participate in signaling pathways by interacting with cell surface receptors and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-Galactose-4-sulfate sodium salt
- N-Acetyl-D-glucosamine 6-sulfate sodium salt
- D-Glucuronic acid sodium salt
Uniqueness
D-Galactose-6-O-sulfate sodium salt is unique due to its specific sulfation at the 6th position, which imparts distinct biochemical properties. This positional specificity can influence its interaction with enzymes and receptors, making it a valuable tool in research focused on glycan structure and function .
Propriétés
Formule moléculaire |
C6H11NaO9S |
|---|---|
Poids moléculaire |
282.20 g/mol |
Nom IUPAC |
sodium;[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] sulfate |
InChI |
InChI=1S/C6H12O9S.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H,12,13,14);/q;+1/p-1/t3-,4+,5+,6-;/m0./s1 |
Clé InChI |
NTLPRJIGOOEWLH-NQZVPSPJSA-M |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)[O-].[Na+] |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)
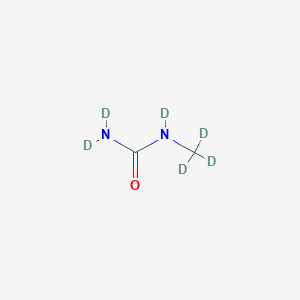
![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)
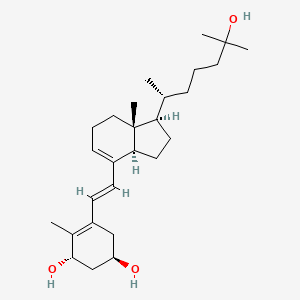
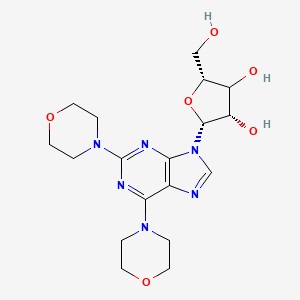
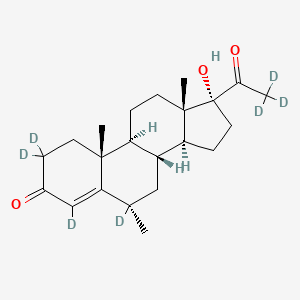
![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)
